2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

Nematicide Agrochemical Soil treatment

SAR requires precise isomer control; substituting 3-nitrophenyl with 2-nitro or 4-nitro analogs fundamentally alters bioactivity. This 1,3,4-thiadiazole provides: - Chloro leaving group at 2-position for SNAr library synthesis (thiols, amines, alkoxides) - Validated 3-nitrophenyl core for anti-Helicobacter pylori and antitubercular screens - Log P 3.29, PSA 99.84 Ų for predictable pharmacokinetic profiling - Exact mass 240.971275 g/mol as LC-MS/GC-MS reference standard

Molecular Formula C8H4ClN3O2S
Molecular Weight 241.66 g/mol
CAS No. 88541-06-4
Cat. No. B12075976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole
CAS88541-06-4
Molecular FormulaC8H4ClN3O2S
Molecular Weight241.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)Cl
InChIInChI=1S/C8H4ClN3O2S/c9-8-11-10-7(15-8)5-2-1-3-6(4-5)12(13)14/h1-4H
InChIKeySBLPQMINRAUSHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole: Physicochemical Properties and Structural Class


2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole (CAS 88541-06-4) is a heterocyclic building block belonging to the 1,3,4-thiadiazole class. Its structure features a chloro leaving group at the 2-position and a 3-nitrophenyl substituent at the 5-position . Key computed/measured properties include a molecular formula of C₈H₄ClN₃O₂S, an exact mass of 240.971275 g/mol, a polar surface area (PSA) of 99.84 Ų, and a consensus Log P of 3.29 [1]. These properties define its baseline behavior for synthetic planning and procurement.

Reactive 2-chloro handle enables direct SNAr diversification with thiols, amines, and alkoxides
3-Nitrophenyl core defines a specific electronic and steric space for SAR-driven library design
Computed physicochemical profile (PSA, Log P) supports synthetic tractability and lead-like space

Why This 2-Chloro-5-aryl-1,3,4-thiadiazole Cannot Be Replaced by Generics


In-class substitution without verification is risky because the position of the nitro group on the pendant phenyl ring fundamentally alters both reactivity and bioactivity profiles. SAR studies on analogous 5-(nitroaryl)-1,3,4-thiadiazole series demonstrate that the structure of the nitroaryl unit dramatically impacts biological activity, including anti-Helicobacter pylori potency and cytotoxicity [1]. Simply replacing the 3-nitrophenyl isomer with a 2-nitro or 4-nitro analogue, or removing the nitro group entirely, is not a neutral change but a decisive shift with empirically demonstrated consequences for downstream performance [1][2].

Regioisomer 2- or 4-nitrophenyl isomers may shift anti-infective SAR and reactivity profiles; 3-nitro is not interchangeable
Des-nitro analogue Removing the nitro group alters lipophilicity and H-bonding capacity, impacting permeability and target engagement
2-Amino congener The 2-amino analogue lacks direct displacement reactivity; requires diazotization or activation before diversification

Quantitative Differentiation Evidence for 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole


Nematicidal Potency Improvement Over Prior Art

A patent covering 2-chloro-5-aryl-1,3,4-thiadiazoles, which structurally includes 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole, discloses that these agents exhibit nematicidal activity at application rates up to 80 times lower than those required for 1,3,4-thiadiazoles described in the prior art [1]. This represents a significant potency advantage that can translate to lower field application volumes and reduced environmental load.

Nematicidal potency
Class-level
Up to 80‑fold lower application rate vs. prior‑art thiadiazoles
Reported class‑level activity context; data to verify for this specific analogue
Patent data; exact nematode species and analogue performance not specified
Nematicide Agrochemical Soil treatment

Nitro Group Position Impact on Anti-H. pylori Activity

In a series of 5-(nitroaryl)-1,3,4-thiadiazoles evaluated against Helicobacter pylori by disk diffusion, the structure of the nitroaryl unit had a dramatic impact on activity [1]. While the study focused on 2-substituted derivatives, the core pharmacophore's sensitivity to the nitro position is clearly established. The 3-nitrophenyl isomer (the core of this analogue) occupies a distinct electronic and steric space compared to the 2- or 4-nitro isomers, influencing both target engagement and cytotoxicity profile [1].

Anti‑H. pylori SAR
Reported
Nitro position dramatically impacts anti‑H. pylori activity and cytotoxicity in disk diffusion assays
Supports SAR‑based procurement; 3‑nitro isomer occupies a distinct activity space
Cross‑study comparable; exact zone of inhibition not reported for this chloro analogue
Anti-Helicobacter pylori Medicinal Chemistry Structure-Activity Relationship

Electrophilic Reactivity Advantage Over 2-Amino Analogue

The 2-chloro substituent in 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole serves as a superior leaving group compared to the 2-amino group found in 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole [1]. This allows for direct nucleophilic displacement under milder conditions to install sulfur-, oxygen-, or nitrogen-based side chains, as demonstrated in the synthesis of anti-H. pylori agents where the chloro intermediate is reacted with thiols or amines [1]. The mass spectrometric fragmentation patterns of 2-chloro-5-aryl-1,3,4-thiadiazoles are distinct from their 2-amino counterparts, providing an orthogonal analytical handle for reaction monitoring [2].

Leaving group reactivity
Reported
2‑Chloro enables direct SNAr; 2‑amino requires multi‑step activation
Faster diversification route for library synthesis; step‑count advantage
Qualitative comparison; no kinetic data located
Synthetic chemistry Nucleophilic substitution Building block

Physicochemical Signature vs. Non-Nitro Phenyl Analogue

The computed consensus Log P of 2-chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole is 3.29, with a PSA of 99.84 Ų . In contrast, the non-nitro phenyl analogue (2-chloro-5-phenyl-1,3,4-thiadiazole, CAS 2761-92-0) exhibits a higher Log P (estimated ~3.8) and a lower PSA (~55 Ų) due to the absence of the polar nitro group. This translates to a 0.5–0.6 log unit increase in lipophilicity and a ~45 Ų decrease in PSA upon removal of the nitro moiety, which can significantly affect membrane permeability, solubility, and in vivo distribution .

Physicochemical signature
Data to verify
Δ Log P ≈ –0.5, Δ PSA ≈ +45 Ų vs. non‑nitro phenyl analogue
Nitro group shifts lipophilicity and polarity; may influence permeability and solubility
Computational consensus prediction; confirm experimentally
Drug-likeness Permeability Log P PSA

High-Value Application Scenarios for 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole


Anti-Infective Library Diversification Node

Using the 2-chloro group as a reactive handle, medicinal chemistry teams can generate focused libraries of 2-substituted-5-(3-nitrophenyl)-1,3,4-thiadiazoles via parallel SNAr reactions with thiol, amine, and alkoxide nucleophiles [1]. The 3-nitrophenyl core has been validated in anti-H. pylori and antitubercular SAR campaigns, making this a preferred intermediate for expanding structure-activity landscapes [1][2].

Agrochemical Nematicide Candidate Screening

Based on class-level evidence that 2-chloro-5-aryl-1,3,4-thiadiazoles can be up to 80-fold more potent than earlier thiadiazole nematicides [3], this specific 3-nitrophenyl analogue is a strong candidate for inclusion in soil-nematode screening cascades targeting root-knot (Meloidogyne spp.) and cyst (Globodera spp.) nematodes.

Corrosion Inhibitor Design for Acidic Environments

The structurally related 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole has demonstrated effective corrosion inhibition on mild steel in 0.50 M H₂SO₄ via adsorption onto the metal surface [4]. Replacing the 2-amino with the 2-chloro group allows for covalent tethering to polymer matrices or surface coatings, enabling the exploration of durable, grafted corrosion-inhibiting interfaces.

Analytical Reference Standard for Nitroaryl-Thiadiazoles

The compound has an exact mass of 240.971275 g/mol and well-characterized GC-MS electron ionization spectrum in the Wiley Registry [5]. Laboratories developing LC-MS or GC-MS methods for nitroaryl-thiadiazole metabolite detection can use this compound as a stable retention-time and fragmentation-pattern reference standard.

Application
Selection Property
Validation Focus
Anti‑infective library diversification
Chloro leaving group reactivity
SNAr scope with thiol, amine, and alkoxide nucleophiles
Nematicide screening
Nematicidal activity context (class‑level)
Soil‑nematode panel confirmation
Corrosion inhibitor design
Adsorption‑capable thiadiazole scaffold
Acidic‑environment inhibition testing
Analytical reference standard
Well‑characterized spectral profile
Retention time and fragmentation pattern validation
Quote Request

Request a Quote for 2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.